4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride
Overview
Description
“4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride” is a chemical compound with the molecular formula C11H6ClF3N2O3S . It has a molecular weight of 338.69 g/mol. This compound is categorized under Sulphonyl Chlorides .
Chemical Reactions Analysis
The specific chemical reactions involving “4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride” are not provided in the search results. This compound, like other sulfonyl chlorides, is likely to be reactive towards nucleophiles due to the presence of the sulfonyl chloride functional group .Scientific Research Applications
Fluorescence Labeling Reagents
The compound has been utilized in the development of fluorescence labeling reagents for amino acids, aiding in their detection and quantification through high-performance liquid chromatography (HPLC). For example, derivatives of benzenesulphonyl chloride, such as 4-(N-phthalimidyl) benzenesulphonyl chloride, have been prepared and evaluated for their reactivities towards amino compounds, demonstrating their potential as fluorescent derivatization agents for amines and amino acids in analytical chemistry applications (Tsuruta, Date, & Kohashi, 1990).
Antimicrobial and Anti-inflammatory Agents
Research has shown that pyrimidine derivatives, including those involving benzenesulphonyl chloride moieties, exhibit significant pharmacological properties. For instance, new pyrimidine derivatives bearing sulphonamide and carboxamide moieties have been synthesized and shown to possess in vitro anthelmintic properties, highlighting their potential in the treatment of helminthiasis and other diseases (Ugwu, Okoro, & Mishra, 2017).
Synthesis of Novel Compounds
The compound has been involved in the synthesis of novel pyrimidine derivatives, such as N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, showcasing the versatility of benzenesulphonyl chloride derivatives in the creation of new molecules with potential applications in medicinal chemistry (Khashi, Davoodnia, & Chamani, 2014).
Catalytic Applications
Benzenesulphonyl chloride derivatives have been employed as catalysts in various chemical reactions, further illustrating their broad utility in synthetic organic chemistry. For instance, they have been used in the catalysis of reactions involving pyrimidine rings, leading to the development of compounds with enhanced photophysical properties and potential applications as sensors (Zhang, Zhang, Li, & Sun, 2009).
properties
IUPAC Name |
4-[2-(trifluoromethyl)pyrimidin-4-yl]oxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O3S/c12-21(18,19)8-3-1-7(2-4-8)20-9-5-6-16-10(17-9)11(13,14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZQBWPKXQZPHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC=C2)C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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